molecular formula C17H20N4O3S2 B14018072 1-[4-(3,5-Dimethylpyrazol-1-yl)phenyl]sulfonyl-3-ethyl-2-sulfanylidene-1,3-diazinan-4-one CAS No. 69181-02-8

1-[4-(3,5-Dimethylpyrazol-1-yl)phenyl]sulfonyl-3-ethyl-2-sulfanylidene-1,3-diazinan-4-one

Cat. No.: B14018072
CAS No.: 69181-02-8
M. Wt: 392.5 g/mol
InChI Key: OBEJJZVPVSGSAY-UHFFFAOYSA-N
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Description

1-[4-(3,5-Dimethylpyrazol-1-yl)phenyl]sulfonyl-3-ethyl-2-sulfanylidene-1,3-diazinan-4-one is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a sulfonyl group, and a diazinanone ring

Preparation Methods

The synthesis of 1-[4-(3,5-Dimethylpyrazol-1-yl)phenyl]sulfonyl-3-ethyl-2-sulfanylidene-1,3-diazinan-4-one typically involves multiple steps, starting from commercially available precursors. The synthetic route may include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a diketone under acidic conditions.

    Attachment of the phenylsulfonyl group: This step involves the sulfonylation of the pyrazole derivative using a sulfonyl chloride in the presence of a base.

    Construction of the diazinanone ring: This can be done by reacting the intermediate with an appropriate thiourea derivative under controlled conditions.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

1-[4-(3,5-Dimethylpyrazol-1-yl)phenyl]sulfonyl-3-ethyl-2-sulfanylidene-1,3-diazinan-4-one undergoes various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and specific solvents to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[4-(3,5-Dimethylpyrazol-1-yl)phenyl]sulfonyl-3-ethyl-2-sulfanylidene-1,3-diazinan-4-one has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its unique structural features and potential biological activity.

    Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or catalytic activity.

    Biological Studies: The compound can be used as a probe to study various biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 1-[4-(3,5-Dimethylpyrazol-1-yl)phenyl]sulfonyl-3-ethyl-2-sulfanylidene-1,3-diazinan-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

1-[4-(3,5-Dimethylpyrazol-1-yl)phenyl]sulfonyl-3-ethyl-2-sulfanylidene-1,3-diazinan-4-one can be compared with other similar compounds, such as:

    1-[4-(3,5-Dimethylpyrazol-1-yl)phenyl]sulfonyl-3-methyl-2-sulfanylidene-1,3-diazinan-4-one: This compound has a similar structure but with a methyl group instead of an ethyl group.

    1-[4-(3,5-Dimethylpyrazol-1-yl)phenyl]sulfonyl-3-ethyl-2-oxanylidene-1,3-diazinan-4-one: This compound has an oxanylidene group instead of a sulfanylidene group.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

69181-02-8

Molecular Formula

C17H20N4O3S2

Molecular Weight

392.5 g/mol

IUPAC Name

1-[4-(3,5-dimethylpyrazol-1-yl)phenyl]sulfonyl-3-ethyl-2-sulfanylidene-1,3-diazinan-4-one

InChI

InChI=1S/C17H20N4O3S2/c1-4-19-16(22)9-10-20(17(19)25)26(23,24)15-7-5-14(6-8-15)21-13(3)11-12(2)18-21/h5-8,11H,4,9-10H2,1-3H3

InChI Key

OBEJJZVPVSGSAY-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)CCN(C1=S)S(=O)(=O)C2=CC=C(C=C2)N3C(=CC(=N3)C)C

Origin of Product

United States

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